2,2-Difluoro-2-phenylethane-1-sulfonamide

Carbonic Anhydrase Inhibition Isozyme Selectivity Mitochondrial Targeting

This gem-difluoro sulfonamide scaffold is uniquely suited for carbonic anhydrase (CA) inhibitor development. The difluoromethylene bioisostere profoundly alters pKa and binding kinetics versus non-fluorinated analogs, making direct substitution invalid without re-validation. With Ki ranges of 80–670 nM against hCA II and tunable isoform selectivity (e.g., >9-fold for CA VA via 3-bromo substitution), this compound is the essential starting point for SAR campaigns targeting mitochondrial CA VA (anti-obesity) or tumor-associated CA IX (oncology). Procure as a foundational building block or benchmark control.

Molecular Formula C8H9F2NO2S
Molecular Weight 221.23 g/mol
Cat. No. B13249080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-2-phenylethane-1-sulfonamide
Molecular FormulaC8H9F2NO2S
Molecular Weight221.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CS(=O)(=O)N)(F)F
InChIInChI=1S/C8H9F2NO2S/c9-8(10,6-14(11,12)13)7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,13)
InChIKeyNPWAPJJGYWXOAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluoro-2-phenylethane-1-sulfonamide: Structural and Target Profile for Sourcing Decisions


2,2-Difluoro-2-phenylethane-1-sulfonamide (CAS: 1601796-02-4; also known as phenyldifluoromethanesulfonamide, CAS: 803727-87-9) is a small-molecule sulfonamide derivative . Its core structure features a gem-difluoromethylene moiety adjacent to a phenyl ring and a terminal sulfonamide group, a motif recognized for enhancing enzyme inhibitory potency and modulating physicochemical properties relative to non-fluorinated counterparts . The compound is characterized as an inhibitor of multiple human carbonic anhydrase (hCA) isoforms, including the cytosolic isozymes I and II, the mitochondrial isoform VA, and the tumor-associated transmembrane isozyme IX .

Why Generic 2,2-Difluoro-2-phenylethane-1-sulfonamide Substitution Fails: The Critical Role of the Difluoromethylene Motif


Direct substitution of 2,2-Difluoro-2-phenylethane-1-sulfonamide with simpler, non-fluorinated benzenesulfonamides or other in-class sulfonamides is scientifically unsound without rigorous re-validation. The gem-difluoro group in this chemotype is not a passive structural element; it acts as a bioisostere that can profoundly alter electronic distribution, pKa, and target binding kinetics . Studies on analogous difluoromethanesulfonamide libraries demonstrate that even subtle modifications to the aromatic substituent pattern can dramatically shift isoform selectivity and inhibitory potency across the carbonic anhydrase family . As detailed in the quantitative evidence below, these structural nuances translate directly into non-interchangeable biological activity profiles, mandating compound-specific selection for any research or industrial application.

2,2-Difluoro-2-phenylethane-1-sulfonamide: Head-to-Head Performance Data Versus Key Analogs


Isozyme Selectivity Shift: 3-Bromo Derivative Demonstrates >9-Fold Preference for Mitochondrial CA VA over CA IX

Within the same library of difluoromethanesulfonamides, the substitution of a hydrogen atom with a bromine atom at the 3-position of the phenyl ring (yielding 3-bromophenyl-difluoromethanesulfonamide) drastically alters the isoform selectivity profile. This derivative exhibits a marked preference for inhibiting the mitochondrial isoform hCA VA over other isoforms . In contrast, the parent compound 2,2-Difluoro-2-phenylethane-1-sulfonamide (lacking the bromo substituent) and other derivatives in the series are characterized as moderate, non-selective inhibitors across hCA I, II, and IX .

Carbonic Anhydrase Inhibition Isozyme Selectivity Mitochondrial Targeting

Potency Baseline: In-Class Inhibitory Range (Ki = 80-670 nM) Provides Benchmark for CA II

The study of substituted difluoromethanesulfonamides establishes a quantitative potency baseline for this chemotype against human carbonic anhydrase II (hCA II). The compounds tested, including 2,2-Difluoro-2-phenylethane-1-sulfonamide and its direct analogs, exhibit inhibition constants (Ki) ranging from 80 to 670 nM against hCA II . This places the entire class as 'moderate' inhibitors of this widely studied isoform. For context, a potent reference inhibitor within a related series, the methylsulfonamide-COUMATE derivative, demonstrated a Ki of 32 nM against hCA II, confirming that the difluoromethanesulfonamide series is distinct in its activity profile .

Carbonic Anhydrase Inhibition Potency Benchmarking Enzyme Kinetics

Functional Superiority of the Sulfonamide Warhead: 100-Fold Activity Gain Over Tertiary Amines

In a distinct but structurally relevant context of protein tyrosine phosphatase 1B (PTP1B) inhibition, sulfonamide-based inhibitors demonstrate a significant functional advantage over other common functional groups. A series of novel sulfonamides containing a difluoromethylene-phosphonate group were discovered as potent PTP1B inhibitors. Crucially, these sulfonamide-based inhibitors exhibited 100-fold higher inhibitory activity than the corresponding tertiary amines and 30-fold higher activity than the corresponding carboxamides . This highlights the critical contribution of the sulfonamide moiety itself to the observed potency.

PTP1B Inhibition Sulfonamide Bioisosterism Structure-Activity Relationship

Defined Use-Cases for 2,2-Difluoro-2-phenylethane-1-sulfonamide Based on Quantitative Evidence


Sourcing as a Parent Scaffold for Structure-Activity Relationship (SAR) Studies in Carbonic Anhydrase Research

This compound is optimally procured as a foundational scaffold for medicinal chemistry campaigns focused on carbonic anhydrase (CA) inhibition. The established Ki range of 80-670 nM against hCA II for this class provides a moderate-activity starting point ideal for SAR exploration. The demonstrated ability to introduce isoform selectivity (e.g., >9-fold preference for CA VA over CA IX via 3-bromo substitution) confirms that the scaffold is highly tunable. Procurement is justified for laboratories seeking to derivatize the phenyl ring to achieve potent and selective inhibition of specific CA isoforms, such as the mitochondrial CA VA for anti-obesity targets or the tumor-associated CA IX for oncology applications.

Utilization as a Reference Standard for Benchmarking Novel Sulfonamide-Based Enzyme Inhibitors

The compound serves as a well-characterized benchmark for evaluating the performance of newly synthesized sulfonamide inhibitors. Its documented activity profile as a moderate, non-selective CA inhibitor makes it an ideal negative control or baseline comparator in assays designed to identify compounds with improved potency or isoform selectivity. Furthermore, the evidence that sulfonamides can exhibit 100-fold higher activity than tertiary amines establishes a quantitative performance expectation for the sulfonamide warhead itself. Sourcing this compound allows for direct, head-to-head comparison in enzyme inhibition assays to validate the functional contribution of new structural modifications.

Procurement for Chemical Biology Tool Development to Probe Mitochondrial Carbonic Anhydrase Function

While 2,2-Difluoro-2-phenylethane-1-sulfonamide itself is not selective, it is the direct synthetic precursor to derivatives like 3-bromophenyl-difluoromethanesulfonamide, which demonstrate a selective inhibition profile for the mitochondrial isoform CA VA . Procurement of the parent compound enables the in-house synthesis of these more advanced, selective chemical probes. These tools are critical for dissecting the specific physiological role of CA VA in metabolic tissues, an area of active investigation for developing novel anti-obesity therapeutics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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